![molecular formula C21H14F3N3O3 B7785549 6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B7785549.png)
6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Description
This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a 4-(difluoromethoxy)phenyl group, a 4-fluorophenyl group, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The pyrazolo[3,4-b]pyridine core might be formed via a cyclization reaction. The phenyl groups could be introduced via a substitution reaction, and the difluoromethoxy and carboxylic acid groups could be added via further functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups and the pyrazolo[3,4-b]pyridine core), as well as the polar carboxylic acid and difluoromethoxy groups. These groups could engage in various types of intermolecular interactions, such as hydrogen bonding and pi-stacking .Chemical Reactions Analysis
As an organic compound, this molecule could undergo various types of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions. The presence of the difluoromethoxy group could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility in water would be affected by the polar carboxylic acid and difluoromethoxy groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Future Directions
properties
IUPAC Name |
6-[4-(difluoromethoxy)phenyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O3/c1-11-18-16(20(28)29)10-17(12-2-8-15(9-3-12)30-21(23)24)25-19(18)27(26-11)14-6-4-13(22)5-7-14/h2-10,21H,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSBITPJFCRULS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Difluoromethoxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
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